(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Description
The compound “(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone” features a benzothiadiazole dioxide core fused to a piperidine ring, with a 2,5-dichlorophenylmethanone substituent. This structure combines electron-withdrawing groups (chlorine atoms, sulfone) and a heterocyclic scaffold, which are common in pharmaceuticals and agrochemicals for modulating bioactivity and stability.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3S/c1-22-17-4-2-3-5-18(17)24(28(22,26)27)14-8-10-23(11-9-14)19(25)15-12-13(20)6-7-16(15)21/h2-7,12,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNLFJQYBJHYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a derivative of the 1,3,4-thiadiazole class and has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a piperidine moiety linked to a thiadiazole derivative. Its structure can be represented as follows:
This complex structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-thiadiazole exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines.
- Antimicrobial Properties : Compounds in this class have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Thiadiazole derivatives are noted for their ability to modulate inflammatory responses.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thiadiazole derivatives. For instance:
- A study evaluating various substituted piperazine and piperidine derivatives found that compounds similar to the target compound exhibited potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most active compounds displayed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4i | 2.32 | MCF-7 |
| 4e | 5.36 | HepG2 |
| 4g | 10.10 | HepG2 |
These results suggest that modifications in the structure can lead to enhanced activity against cancer cells.
The mechanisms underlying the anticancer activity of thiadiazole derivatives typically involve:
- Induction of Apoptosis : Studies have shown that these compounds can increase the Bax/Bcl-2 ratio and activate caspase pathways leading to programmed cell death .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases (e.g., S and G2/M phases), which is crucial for halting cancer cell proliferation .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. They exhibit activity against various pathogens due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
- MCF-7 Cell Line Study : A derivative similar to the target compound was tested against MCF-7 cells, showing significant cytotoxicity with an IC50 value of 0.28 µg/mL. The study highlighted its potential as an effective anticancer agent .
- In Vivo Efficacy : In vivo studies demonstrated that certain thiadiazole derivatives could target sarcoma cells effectively in tumor-bearing mice models, showcasing their potential for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiadiazole and Methanone Derivatives
The evidence highlights two key classes: 1,3,4-thiadiazoles (–2) and methanone derivatives ().
Substituent Effects
- Electron-Withdrawing Groups (EWGs): The target’s 2,5-dichlorophenyl group contrasts with the 4-nitrophenyl in thiadiazoles . Both EWGs enhance electrophilicity and stability but differ in steric and electronic profiles. Chlorine substituents may improve lipophilicity and membrane permeability compared to nitro groups.
Antimicrobial Potential
While the target compound’s activity is unknown, structurally related 1,3,4-thiadiazoles exhibit antimicrobial effects . The dichlorophenyl group may enhance potency against Gram-negative pathogens compared to nitro-substituted analogues due to increased hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
